molecular formula C12H12N2O2S2 B5365043 2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole

2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole

Cat. No.: B5365043
M. Wt: 280.4 g/mol
InChI Key: NZHNRADMHYXMJA-UHFFFAOYSA-N
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Description

2-{[(1,1-Dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole is a synthetic benzimidazole derivative offered as a high-purity chemical reagent for research and development purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry, renowned for its wide range of biological activities . This particular compound features a benzimidazole moiety linked to a 1,1-dioxido-2,5-dihydrothiophene group via a sulfanyl methyl bridge, a structural motif that can be explored for its potential in modulating various biological pathways. Researchers can investigate this compound as a key building block for constructing more complex heterocyclic scaffolds . Its structural features make it a valuable intermediate for probing structure-activity relationships (SAR) in the design of new pharmacologically active molecules. Potential research applications include, but are not limited to, preliminary investigations into antibacterial properties, given the known activity of some benzimidazole derivatives against gram-positive and gram-negative bacteria , and antiprotozoal activity, as similar compounds have shown potency against organisms like Giardia intestinalis and Trichomonas vaginalis . This product is intended for research use only in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanylmethyl)-2,5-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-18(16)6-5-9(8-18)7-17-12-13-10-3-1-2-4-11(10)14-12/h1-5H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHNRADMHYXMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized to introduce the 1,1-dioxido-2,5-dihydrothiophen-3-yl group.

    Linking to Benzimidazole: The functionalized thiophene is then linked to the benzimidazole core through a sulfanyl (thioether) linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.

    Substitution: Functional groups on the benzimidazole or thiophene rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiophene moiety enhances the bioactivity of the compound. Studies have shown that compounds with similar structures possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and death .

Antioxidant Activity

The presence of sulfur in the thiophene ring contributes to antioxidant properties. Compounds like this have been studied for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Conductive Polymers

The unique electronic properties of thiophene derivatives make them suitable for applications in conductive polymers. Research has shown that incorporating such compounds into polymer matrices can enhance electrical conductivity, making them ideal for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .

Photovoltaic Applications

Studies have indicated that thiophene-based compounds can improve the efficiency of photovoltaic cells. The incorporation of this compound into photovoltaic systems enhances light absorption and charge transport properties, leading to better overall performance .

Diels-Alder Reactions

This compound serves as a valuable reagent in Diels-Alder reactions, particularly involving butadienylpyridinium bromides. Such reactions are pivotal for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The versatility of this compound allows it to act as a precursor for various heterocyclic compounds. Its reactivity can be harnessed to create new materials with tailored properties for specific applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Chae et al. demonstrated that a related benzimidazole derivative exhibited significant antimicrobial activity against E. coli. The study highlighted the potential for developing new antibiotics based on similar structures .

Case Study 2: Photovoltaic Efficiency

Research by Engel et al. explored the integration of thiophene derivatives into organic photovoltaic cells, resulting in a notable increase in efficiency due to improved charge transport mechanisms .

Mechanism of Action

The mechanism of action of 2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    DNA Interaction: It could intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Structural Analogues with Sulfanyl Linkers

Benzimidazole derivatives with sulfanyl-linked substituents are a well-explored class due to their tunable pharmacophores. Key structural analogs include:

Compound Name Substituent on Benzimidazole Key Biological Activity Molecular Weight (g/mol) Reference
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole 2-(Imidazole-ethyl)-sulfanyl Antiprotozoal (IC50: 0.0698 µM) ~323.4
2-[[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-5-methoxy-1H-benzimidazole 4-Chloro-3,5-dimethylpyridinylmethyl-sulfanyl Antibacterial (H. pylori inhibition) 333.84
2-[[(2-Pyridyl)methyl]sulfanyl]-1H-benzimidazole 2-Pyridinylmethyl-sulfanyl Anti-Helicobacter pylori ~269.3
2-{[(3-Methoxypropoxy)methyl]sulfanyl}-1H-benzimidazole (Rabeprazole Impurity B) 3-Methoxypropoxy-methyl-sulfanyl Proton pump inhibitor impurity ~359.4

Key Observations :

  • Bioactivity : The imidazole-ethyl-sulfanyl derivative (IC50: 0.0698 µM) demonstrates superior antiprotozoal activity compared to metronidazole (MTZ), highlighting the impact of the imidazole group on protozoal target binding . In contrast, pyridinylmethyl-sulfanyl analogs show specificity against H. pylori, emphasizing substituent-dependent target selectivity .
  • Electronic Effects: The 1,1-dioxido group in the target compound may enhance solubility and metabolic stability compared to non-oxidized sulfur analogs, though this requires experimental validation.
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., pyridinylmethyl) are synthesized via Na2S2O5-mediated cyclization in DMF , while the target compound’s dihydrothiophen-dioxido group may require specialized oxidation steps.
Activity Against Protozoal Infections

The antiprotozoal activity of benzimidazole derivatives is strongly influenced by the substituent’s electronic and steric profile:

  • Imidazole-Ethyl-Sulfanyl Derivatives: Exhibit nanomolar-range trichomonacidal activity, with derivative 51 (5-chloro-6-ethoxy-substituted) achieving IC50: 0.0698 µM . This is attributed to the imidazole group’s ability to coordinate with protozoal enzymes or DNA.
  • Target Compound’s Potential: The 1,1-dioxido-2,5-dihydrothiophen group may introduce sulfone-mediated redox interactions, similar to proton pump inhibitors (PPIs) like omeprazole , but its antiprotozoal efficacy remains speculative without direct data.
Antimicrobial and Anti-Inflammatory Profiles
  • Triazole/Oxadiazole Hybrids : Derivatives such as 2-(substituted sulfanyl)-1-(5-substituted-1,3,4-oxadiazol-2-yl)-1H-benzimidazoles show broad-spectrum antibacterial and anti-inflammatory activities, with QSAR models confirming substituent-dependent efficacy .
  • Target Compound’s Niche : The dihydrothiophen-dioxido group may confer unique anti-inflammatory properties via sulfone-mediated inhibition of cyclooxygenase (COX) pathways, though this hypothesis requires validation.
Purity and Analytical Considerations

Benzimidazole derivatives often face challenges with impurities during synthesis. For example, omeprazole-related impurities include sulfonyl and sulfinyl variants, which are rigorously monitored via HPLC . The target compound’s synthesis would require similar quality control, particularly for sulfone/sulfoxide byproducts.

Biological Activity

The compound 2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole is a synthetic derivative of benzimidazole, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a benzimidazole core linked to a thiophene moiety through a sulfanyl group. This unique structure may contribute to its biological activities.

  • Molecular Formula : C₁₃H₁₁N₃O₂S₂
  • Molecular Weight : 301.37 g/mol
  • CAS Number : Not specified in the search results.

Anticancer Activity

Research has indicated that compounds containing benzimidazole and thiophene derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed moderate antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways .

Case Study: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of several benzimidazole derivatives, including those structurally related to our compound. The results indicated that compounds with thiophene substitution exhibited IC50 values ranging from 0.5 to 5 µM against MDA-MB-231 cells, suggesting a promising potential for further development as anticancer agents .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiophene derivatives. Research has shown that compounds similar to this compound possess notable antibacterial and antifungal properties. For example, a series of synthesized thiophene derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans32 µg/mL

Antioxidant Activity

The antioxidant potential of thiophene-containing compounds has also been explored. Studies suggest that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of cancer therapy and neuroprotection .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a critical factor in the anticancer efficacy of these compounds.
  • Antioxidant Mechanisms : The scavenging of reactive oxygen species (ROS) contributes to their protective effects against cellular damage.

Q & A

Q. What are the recommended synthetic pathways for 2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React benzene-1,2-diamine with a substituted thiophene sulfone derivative under solvent-free conditions or using organocatalysts (e.g., p-toluenesulfonic acid) to form the benzimidazole core .

Sulfanyl Group Introduction : Use a thiolation agent (e.g., Lawesson’s reagent) to introduce the sulfanyl moiety at the 2-position of benzimidazole .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

  • Key Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons), IR (C-S stretching at ~650 cm1^{-1}), and LC-MS for molecular ion verification .

Q. How can structural modifications of the benzimidazole core influence its physicochemical properties?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-withdrawing groups (e.g., -SO2_2) on the thiophene ring enhance stability but may reduce solubility. Hydrophilic substituents (e.g., -OH, -COOH) improve aqueous solubility, critical for bioavailability .
  • Steric hindrance from bulky groups at the sulfanyl position can affect binding to biological targets .
  • Analytical Tools : Use computational tools like ACD Labs Chemsketch for logP/logS predictions and X-ray crystallography (e.g., CCDC entries) to resolve steric clashes .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives targeting bacterial peptide deformylase (PDF)?

  • Methodological Answer :
  • Target Selection : Bacterial PDF’s S1 pocket accommodates aromatic cores (e.g., benzimidazole), while human PDF lacks this feature, enabling selective inhibition .
  • Docking Workflow :

Ligand Preparation : Generate 3D structures of derivatives using Schrödinger Maestro.

Grid Generation : Define the PDF active site (PDB: 1LRU) using Glide XP.

Pose Analysis : Prioritize derivatives with hydrogen bonds to Arg97/Gln102 and hydroxamic acid coordination to the Fe2+^{2+} ion .

  • Validation : Compare docking scores (e.g., Glide XP score < −8.0 kcal/mol) with experimental IC50_{50} values from enzyme assays .

Q. What strategies resolve contradictions in reported antifungal efficacy of benzimidazole derivatives?

  • Methodological Answer :
  • Data Reconciliation :

Strain Variability : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) to control for species-specific resistance .

Assay Conditions : Compare MIC values under consistent pH (7.4) and incubation time (48 hrs).

  • Structural Insights : Derivatives with a 2,5-dihydrothiophene-1,1-dioxide moiety show enhanced membrane penetration but may lose efficacy in biofilms due to efflux pumps .

Q. How can 3D-QSAR models predict α-amylase inhibitory activity for novel derivatives?

  • Methodological Answer :
  • Model Development :

Dataset Curation : Include 30+ derivatives with known IC50_{50} values (range: 0.1–50 µM).

Descriptor Calculation : Use CoMFA/CoMSIA for steric, electrostatic, and hydrophobic fields.

Validation : Ensure q2q^2 > 0.5 and r2r^2 > 0.8 via leave-one-out cross-validation .

  • Design Rules : Prioritize electron-donating groups at the benzimidazole 5-position and hydrophobic substituents on the sulfanyl side chain .

Q. What are the applications of supramolecular assembly in enhancing material properties of benzimidazole derivatives?

  • Methodological Answer :
  • Coordination Polymers : Use transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) to form metal-organic frameworks (MOFs) with high surface area (>1000 m2^2/g) for gas storage .
  • Nanostructures : Self-assemble derivatives into nanowires via π-π stacking (observed via TEM) for optoelectronic devices. Modify with carboxyl groups to stabilize aqueous dispersions .

Controversies and Emerging Directions

Q. Why do some benzimidazole derivatives exhibit divergent anticancer activity in vitro vs. in vivo?

  • Methodological Answer :
  • Metabolic Stability : Derivatives with labile ester groups show rapid hepatic clearance (e.g., t1/2_{1/2} < 2 hrs in mice), reducing in vivo efficacy. Replace esters with amides to enhance stability .
  • Tumor Microenvironment : Hypoxia-sensitive derivatives (e.g., nitro group-containing) may lose potency in normoxic cell lines but remain active in solid tumors .

Q. How can in silico ADME predictions reduce attrition in preclinical development?

  • Methodological Answer :
  • Toolchain : Use SwissADME for bioavailability radar (≥4/6 parameters optimal) and admetSAR for toxicity alerts (e.g., Ames test positivity).
  • Optimization : Reduce topological polar surface area (TPSA < 140 Å2^2) to enhance blood-brain barrier penetration for CNS targets .

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